(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine
CAS No.: 1217464-22-6
Cat. No.: VC0165260
Molecular Formula: C34H34N2O4
Molecular Weight: 534.656
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217464-22-6 |
|---|---|
| Molecular Formula | C34H34N2O4 |
| Molecular Weight | 534.656 |
| IUPAC Name | N-[(1S,2S)-2-[(2,2-diphenylacetyl)-hydroxyamino]cyclohexyl]-N-hydroxy-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C34H34N2O4/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35(39)29-23-13-14-24-30(29)36(40)34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-32,39-40H,13-14,23-24H2/t29-,30-/m0/s1 |
| Standard InChI Key | FSKBHXVAXWHEQT-KYJUHHDHSA-N |
| SMILES | C1CCC(C(C1)N(C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O)N(C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Properties
(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)cyclohexane-1,2-diamine is characterized by its specific stereochemistry and composition. It contains two hydroxamic acid moieties attached to a cyclohexane backbone with defined stereochemistry at the 1 and 2 positions.
Basic Information
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1217464-22-6 |
| Molecular Formula | C₃₄H₃₄N₂O₄ |
| Molecular Weight | 534.66 g/mol |
| Appearance | White to light yellow/orange powder or crystal |
| Specific Rotation [α]₂₀ᴅ | -85.0 to -95.0° (c=1, CHCl₃) |
| Nitrogen Content | 4.98 to 5.50% |
Source: Multiple vendors confirm these specifications .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and commercial catalogs:
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(1S,2S)-N,N'-Dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine
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(1S,2S)-N,N'-1,2-cyclohexanediylbis[N-hydroxy-α-phenyl-benzeneacetamide]
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N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(N-hydroxy-2,2-diphenylacetamide)
Structural Features and Chemical Characteristics
Structural Analysis
The molecule features a cyclohexane ring with two substituent groups at the 1 and 2 positions, both with the S configuration. Each substituent contains a hydroxamic acid functionality (N-hydroxy amide) connected to a diphenylacetyl group. This arrangement creates a compound with:
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A rigid cyclohexane backbone providing conformational stability
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Two hydroxamic acid groups capable of metal coordination
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Four phenyl rings contributing to steric bulk and potential π-stacking interactions
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Defined stereochemistry at two centers, creating a chiral environment
Stereochemical Properties
The (1S,2S) stereochemistry is crucial to the compound's function as a chiral ligand. The specific spatial arrangement of functional groups creates an asymmetric environment that can influence stereoselectivity in chemical reactions. This is evidenced by its notable optical rotation values (-85.0 to -95.0°), indicating significant chirality .
Applications in Kinetic Resolution
| Supplier | Purity | Package Size | Storage Requirements |
|---|---|---|---|
| TCI/VWR | ≥95.0% (HPLC) | 50 mg | Not specified |
| CP Lab Safety | ≥97% | 100 mg | Not specified |
| RHAWN | 97% | 50 mg | Not specified |
| Aladdin Scientific | Minimum 97% | 100 mg | Argon charged |
Sources confirm these specifications from multiple vendors .
Quality Control Parameters
Commercial products typically include the following quality control parameters:
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Appearance verification (white to light orange powder/crystal)
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Purity determination by HPLC (minimum 95.0 area%)
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Specific rotation measurement (-85.0 to -95.0 deg, C=1 in CHCl₃)
Related Compounds and Structural Analogs
Structural Relationship to Other Chiral Ligands
The compound belongs to a broader class of chiral ligands featuring:
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Hydroxamic acid functionalities
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Defined stereochemistry on a cyclic backbone
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Bulky aromatic substituents that influence steric environments
These structural features are common in ligands designed for asymmetric synthesis and catalysis, suggesting functional similarities with other established chiral catalysts.
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